3-Chloro-but-2-enylamine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 3-Chloro-but-2-enylamine hydrochloride typically involves the chlorination of but-2-enylamine. The reaction conditions often include the use of hydrochloric acid to facilitate the formation of the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Chloro-but-2-enylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: It can undergo addition reactions with electrophiles, particularly at the double bond present in the but-2-enylamine moiety.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-but-2-enylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Medicine: Research involving this compound includes studies on its potential therapeutic effects and interactions with biological targets.
Mechanism of Action
The mechanism of action of 3-Chloro-but-2-enylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biological molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
3-Chloro-but-2-enylamine hydrochloride can be compared with other similar compounds such as:
But-2-enylamine: Lacks the chlorine atom, leading to different reactivity and applications.
3-Chloro-but-2-enylamine: The non-hydrochloride form, which may have different solubility and stability properties.
Other Chlorinated Amines: Compounds like 2-Chloroethylamine hydrochloride, which have different chain lengths and substitution patterns, resulting in varied chemical behaviors and applications.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and makes it valuable for diverse research applications.
Properties
IUPAC Name |
(Z)-3-chlorobut-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClN.ClH/c1-4(5)2-3-6;/h2H,3,6H2,1H3;1H/b4-2-; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXILSDJRCHUDK-MKHFZPSSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CN)/Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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